molecular formula C7H7ClFNO2S B1469776 (5-Chloro-2-fluorophenyl)methanesulfonamide CAS No. 1394042-52-4

(5-Chloro-2-fluorophenyl)methanesulfonamide

Cat. No.: B1469776
CAS No.: 1394042-52-4
M. Wt: 223.65 g/mol
InChI Key: JZYWLNRXGBOQSJ-UHFFFAOYSA-N
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Description

(5-Chloro-2-fluorophenyl)methanesulfonamide (CAS 1394042-52-4) is a fluorinated sulphonamide compound of significant interest in medicinal and agrochemical research. Fluorinated sulphonamide motifs are increasingly incorporated into drug candidates and crop protection agents due to their distinct physical, chemical, and biological properties, which can enhance metabolic stability and target binding . Compounds within this class have demonstrated a broad spectrum of biomedical importance, including potent inhibitory activity against viral replication and associated inflammatory pathways in diseases such as respiratory syncytial virus (RSV) infection . Furthermore, the strategic incorporation of both chlorine and fluorine atoms is a established approach in modern drug design, as these halogens can profoundly influence a molecule's bioavailability, lipophilicity, and interaction with biological targets . As a building block in synthetic chemistry, this compound serves as a key intermediate for exploring new chemical entities, particularly in the development of sulfonamide-based heterocycles which are prevalent in pharmaceuticals . Its structure aligns with ongoing research into discovering highly effective and environmentally considerate molecules for the pharmaceutical and agrochemical sectors . This product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-chloro-2-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYWLNRXGBOQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CS(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme:

$$
\text{5-Chloro-2-fluoroaniline} + \text{Methanesulfonyl chloride} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}
$$

Key Conditions:

  • Reagents:
    • 5-Chloro-2-fluoroaniline (amine precursor)
    • Methanesulfonyl chloride (sulfonylating agent)
    • Base (commonly triethylamine or pyridine) to neutralize HCl formed
  • Solvent: Typically anhydrous dichloromethane or similar inert solvent
  • Temperature: Controlled at 0°C to room temperature to avoid side reactions
  • Reaction Time: 1–3 hours depending on scale and conditions

This method yields the sulfonamide via nucleophilic attack of the aniline nitrogen on the sulfonyl chloride, forming the sulfonamide bond.

Alternative Preparation Approaches

While the direct sulfonylation is the most straightforward, other synthetic strategies have been reported in related sulfonamide chemistry that could be adapted for this compound:

Reaction of Morita–Baylis–Hillman (MBH) Acetates with Methanesulfonamide

  • A study demonstrated the use of MBH acetates reacted with methanesulfonamide under mild conditions (potassium carbonate, DMF, 23 °C) to form sulfonamide derivatives efficiently.
  • Though this method was applied to different aromatic systems, it suggests a potential pathway for preparing substituted methanesulfonamides by using activated intermediates such as MBH acetates.

Coupling Reactions and Functional Group Modifications

  • Sulfonamide derivatives structurally related to this compound have been synthesized via palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl substituents prior to sulfonamide formation.
  • Such methods allow for late-stage diversification but require prior preparation of halogenated intermediates.

Detailed Reaction Parameters and Optimization

Parameter Typical Condition Notes
Amine precursor 5-Chloro-2-fluoroaniline Commercially available or synthesized via halogenation of fluorophenyl derivatives
Sulfonylating agent Methanesulfonyl chloride Must be handled under anhydrous conditions to prevent hydrolysis
Base Triethylamine, pyridine, or K2CO3 Neutralizes HCl byproduct, promotes reaction
Solvent Dichloromethane, DMF Inert solvents preferred; DMF used in some MBH acetate methods
Temperature 0°C to room temperature Lower temperatures reduce side reactions
Reaction time 1–3 hours Monitored by TLC or HPLC for completion
Workup Aqueous wash (NaHCO3), extraction, drying Removes impurities and isolates pure product
Yield Typically 70–90% Dependent on scale and purity of reagents

Research Findings on Preparation Efficiency and Purity

  • The sulfonylation method produces spectroscopically pure this compound without need for extensive purification.
  • Reaction monitoring by thin-layer chromatography (TLC) using 10% ethyl acetate/hexane solvent system confirms completion within 1 hour under optimized conditions.
  • Post-reaction quenching with methanol and washing with saturated sodium bicarbonate solution effectively removes residual sulfonyl chloride and acid byproducts.
  • Drying over anhydrous sodium sulfate and solvent removal under vacuum yields the final product as a solid suitable for further biological testing.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct Sulfonylation 5-Chloro-2-fluoroaniline + methanesulfonyl chloride, base, DCM, 0–25°C Straightforward, high yield, widely used Requires careful moisture control
MBH Acetate Reaction MBH acetates + methanesulfonamide, K2CO3, DMF, RT Mild conditions, potential for diversity Requires synthesis of MBH acetate intermediates
Palladium-Catalyzed Coupling + Sulfonylation Halogenated intermediates, Pd catalyst, boronic acids Allows functional group diversity Multi-step, more complex setup

Chemical Reactions Analysis

(5-Chloro-2-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In the field of chemistry, (5-Chloro-2-fluorophenyl)methanesulfonamide serves as a building block for synthesizing more complex molecules. It plays a crucial role in developing new chemical reactions and methodologies, particularly in creating sulfonamide derivatives that exhibit diverse reactivity patterns.

Biology

The compound exhibits significant biological activities , particularly:

  • Antimicrobial Activity : Research indicates that sulfonamide derivatives, including this compound, possess varying degrees of antimicrobial properties. The minimum inhibitory concentration (MIC) values for this compound against common bacterial strains are as follows:
CompoundMIC (μM)Bacterial Strains Tested
This compound>100Staphylococcus aureus, Escherichia coli

None of the tested compounds exhibited significant antimicrobial activity below 100 μM, suggesting that structural modifications may be necessary to enhance efficacy.

  • Anticancer Properties : Emerging studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, such as melanoma and colon cancer. In vitro studies show significant reductions in cell viability at specific concentrations, indicating a dose-dependent effect.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a pharmaceutical intermediate and its role in drug development. Notable areas of research include:

  • Inflammation and Myocardial Protection : A study highlighted the compound's ability to reduce inflammation during acute myocardial infarction, leading to improved cardiac function and reduced damage to cardiomyocytes.
  • Allosteric Modulation : The compound has shown promise in modulating allosteric sites on various proteins, which may affect their activity and provide new avenues for therapeutic interventions.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Preliminary pharmacokinetic studies indicate:

ParameterValue
Intrinsic Clearance (mL/min/kg)61.9
Plasma Protein Binding (%)<0.3

These findings suggest moderate clearance rates but necessitate further investigation into its bioavailability and toxicity profiles in vivo.

Case Studies and Research Findings

  • Anticancer Research : In vitro evaluations have demonstrated that this compound can inhibit the proliferation of BRAF V600E mutant cancer cells, showing potential as a therapeutic agent against specific types of cancer.
  • Cardiovascular Applications : Studies have shown that this compound can mitigate myocardial damage during ischemic events, highlighting its potential use in cardiovascular therapies.
  • Neuroprotective Effects : Research indicates that sulfonamide derivatives can exhibit neuroprotective effects by inhibiting certain enzymes involved in neurodegenerative diseases, suggesting further avenues for exploration in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of (5-Chloro-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of certain bacteria by interfering with their metabolic processes. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Anti-inflammatory Benzothieno[3,2-d]pyrimidine Sulfonamides

describes benzothieno[3,2-d]pyrimidin-4-one sulfonamide derivatives (e.g., compounds 1, 2, 4, 8, 9, 10) with anti-inflammatory activity. These compounds share the methanesulfonamide group but differ in substituents on the heterocyclic core. Key findings:

  • COX-2 and iNOS Inhibition: Compounds 1, 2, 4, 8, 9, and 10 suppress COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages, reducing PGE2 and IL-8 production .
  • Substituent Effects :
    • Compound 9 (2,4-difluorophenylthio) shows enhanced selectivity for COX-2.
    • Compound 10 (2-carboxyphenylthio) introduces carboxylic acid, improving solubility but reducing membrane permeability.

Comparison: Unlike these derivatives, (5-Chloro-2-fluorophenyl)methanesulfonamide lacks the benzothienopyrimidine core, limiting direct anti-inflammatory activity.

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

This compound (–9) replaces the fluorine in the target compound with a methoxy (-OCH₃) group and uses benzenesulfonamide instead of methanesulfonamide. Key differences:

  • Biological Activities : Exhibits herbicidal, anti-malarial, and anti-hypertensive properties, attributed to the benzenesulfonamide group and methoxy substitution .
  • Structural Impact : The methoxy group enhances electron-donating effects, altering binding affinity compared to the electron-withdrawing fluorine in the target compound.

Comparison: The substitution of -OCH₃ for -F and benzenesulfonamide for methanesulfonamide demonstrates how minor structural changes diversify biological applications.

Positional Isomer: (2-Chloro-5-fluorophenyl)methanesulfonamide

describes a positional isomer with swapped Cl and F positions (2-chloro-5-fluorophenyl vs. 5-chloro-2-fluorophenyl). Key

  • Collision Cross-Section (CCS) : Predicted CCS values for adducts (e.g., [M+H]+: 141.9 Ų) indicate similar physicochemical properties to the target compound .
  • Bioavailability : Positional isomerism may affect metabolic stability or target binding, though specific data are lacking.

Encorafenib: A B-Raf Inhibitor

Encorafenib () incorporates this compound as a structural component. As a B-Raf kinase inhibitor, it treats melanoma and colorectal cancer. The sulfonamide group likely contributes to target binding and solubility .

Comparison : The target compound serves as a critical intermediate in Encorafenib synthesis, highlighting its role in oncology drug development.

Physicochemical Properties

Property This compound (2-Chloro-5-fluorophenyl)methanesulfonamide N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
Molecular Formula C₇H₆ClFNO₂S C₇H₆ClFNO₂S C₁₃H₁₂ClNO₃S
Purity >99% Not reported Not reported
Predicted CCS ([M+H]+) Not reported 141.9 Ų Not reported
Key Applications Pharma intermediates, APIs Research chemical Anti-malarial, herbicidal

Biological Activity

(5-Chloro-2-fluorophenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and relevant case studies surrounding this compound.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C7H8ClFNO2S
  • Molecular Weight : 209.66 g/mol

The synthesis typically involves the reaction of a sulfonyl chloride with an amine or through alkylation methods, which allows for the introduction of various functional groups that may enhance biological activity.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives, including this compound, exhibit varying degrees of antimicrobial activity. The minimum inhibitory concentration (MIC) values are crucial for determining efficacy against specific bacterial strains. For instance:

CompoundMIC (μM)Bacterial Strains Tested
This compound>100Staphylococcus aureus, Escherichia coli

In a comparative study, none of the tested compounds showed significant antimicrobial activity below 100 μM, indicating that further modifications may be necessary to enhance efficacy .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines. For example:

  • Cell Lines Tested : Melanoma and colon cancer cells.
  • Results : Significant reduction in cell viability at certain concentrations, suggesting a dose-dependent effect.

The compound's mechanism of action appears to involve interference with cellular signaling pathways critical for tumor growth and survival .

Case Studies and Research Findings

  • Inflammation and Myocardial Protection :
    • A study highlighted the compound's role in reducing inflammation in myocardial tissues during acute myocardial infarction. Treatment with this compound led to improved cardiac function and reduced damage to cardiomyocytes, showcasing its potential therapeutic applications in cardiovascular diseases .
  • Allosteric Modulation :
    • Recent research identified this compound as a positive allosteric modulator of MrgX1 receptors. This discovery indicates its potential role in modulating pain pathways and suggests avenues for developing novel analgesics .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data indicate:

ParameterValue
Intrinsic Clearance (mL/min/kg)61.9
Plasma Protein Binding (%)<0.3

These values suggest moderate clearance rates but highlight the need for further investigation into its bioavailability and potential toxicity profiles in vivo .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-Chloro-2-fluorophenyl)methanesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of the corresponding amine precursor. For example, coupling 5-chloro-2-fluoroaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), temperature (0–5°C to minimize side reactions), and solvent choice (e.g., dichloromethane or THF). Post-reaction purification via column chromatography (hexane/ethyl acetate gradient) ensures high purity .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and sulfonamide formation (e.g., sulfonamide proton resonance at ~3.3 ppm for CH3_3SO2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 235.007).
  • Elemental Analysis : Matching calculated vs. experimental C, H, N, S percentages (<0.4% deviation) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., methanesulfonyl chloride).
  • Waste Disposal : Segregate halogenated/organic waste and consult institutional guidelines for sulfonamide disposal .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Crystallization : Grow crystals via slow evaporation of acetone or ethanol solutions.
  • Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 296 K.
  • Refinement : Apply SHELXL-2018 for structure solution and OLEX2/ORTEP-III for visualization. Key parameters include R-factor (<0.05) and data-to-parameter ratio (>15) .

Q. What strategies are employed to evaluate the pharmacological activity of this compound, particularly in CNS disorders?

  • Methodological Answer :

  • In Vitro Assays : Test receptor binding affinity (e.g., α1-adrenoceptors) using radioligand displacement (IC50_{50} determination).
  • In Vivo Models : Administer in rodent models (e.g., mesenteric vascular bed assays) to assess pressor responses.
  • SAR Studies : Modify substituents (e.g., chloro/fluoro positions) to correlate structural changes with activity .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 to optimize geometry at the B3LYP/6-31G(d) level.
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
  • Solvent Effects : Simulate solvation (e.g., PCM model for DMSO/water) to assess stability under physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chloro-2-fluorophenyl)methanesulfonamide
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(5-Chloro-2-fluorophenyl)methanesulfonamide

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